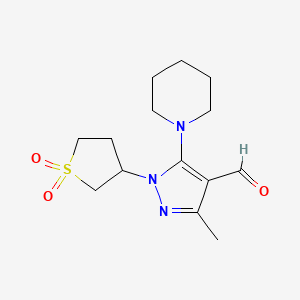

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-11-13(9-18)14(16-6-3-2-4-7-16)17(15-11)12-5-8-21(19,20)10-12/h9,12H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKYVMIVOUVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CCCCC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often include the use of strong acids or bases to facilitate ring closure and the introduction of functional groups. Industrial production methods may involve the use of catalysts to increase yield and efficiency, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

This compound can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring may interact with thiol groups in proteins, while the pyrazole ring can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Pyrazole Derivatives

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0)

- Structural Differences : Replaces the C3-methyl and C5-piperidinyl groups with a C5-methyl and a carboxylic acid at C3.

- Properties : Higher aqueous solubility due to the carboxylic acid group. Used as an intermediate for bioactive molecules but lacks the aldehyde’s reactivity .

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, analogous to methods for ethyl 3,4-diarylpyrazole-5-carboxylates .

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

- Structural Differences : Lacks the C3-methyl and C5-piperidinyl groups.

- Reactivity : The unsubstituted pyrazole core allows broader derivatization but reduces steric hindrance compared to the target compound .

Functional Group Variants

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

Key Observations :

- Solubility: The target compound’s sulfolane and piperidinyl groups balance polar and nonpolar interactions, yielding moderate DMSO solubility. Carboxylic acid derivatives (e.g., CAS 926260-88-0) are more water-soluble .

- Bioactivity: Piperidinyl and sulfolane substituents may enhance CNS penetration, as seen in cannabinoid receptor ligands (e.g., CB1/CB2 agonists with similar heterocycles) .

生物活性

The compound 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring with a carbaldehyde group and a thiolane moiety. The presence of the piperidine ring enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to pyrazoles exhibit various biological activities, including:

- Antimicrobial : Inhibition of bacterial growth.

- Anticancer : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with specific receptors can influence signaling pathways, affecting cell proliferation and survival.

- Gene Expression Alteration : The compound may modulate the expression of genes associated with various diseases, particularly cancer.

Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's unique structure may enhance its efficacy compared to other pyrazole derivatives .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this one have shown effectiveness in inhibiting tumor growth in vitro and in vivo models. Mechanistically, they may induce cell cycle arrest and apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Pyrazole derivatives have been studied for their anti-inflammatory properties, particularly as COX-2 inhibitors. This action can be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity

In a recent study, a series of pyrazole derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was found that certain derivatives exhibited effective inhibition against Mycobacterium tuberculosis, indicating potential for use in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。